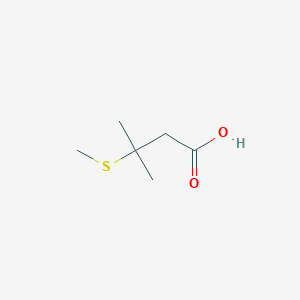
Methyl 4-(2-amino-1,1-difluoroethoxy)-3-methoxybenzoate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(2-amino-1,1-difluoroethoxy)-3-methoxybenzoate hydrochloride is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes a difluoroethoxy group and an amino group attached to a benzoate ester.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-amino-1,1-difluoroethoxy)-3-methoxybenzoate hydrochloride typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxy-3-methoxybenzoic acid.
Esterification: The carboxylic acid group of 4-hydroxy-3-methoxybenzoic acid is esterified using methanol and a strong acid catalyst like sulfuric acid to form methyl 4-hydroxy-3-methoxybenzoate.
Substitution Reaction: The hydroxyl group is then substituted with a difluoroethoxy group using a reagent like 2-chloro-1,1-difluoroethane in the presence of a base such as potassium carbonate.
Amination: The difluoroethoxy intermediate undergoes amination with ammonia or an amine source to introduce the amino group.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as crystallization and chromatography would be essential for large-scale production.
化学反応の分析
Types of Reactions
Methyl 4-(2-amino-1,1-difluoroethoxy)-3-methoxybenzoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like thiols or amines in the presence of a base such as sodium hydride.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Compounds with various functional groups replacing the methoxy group.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, Methyl 4-(2-amino-1,1-difluoroethoxy)-3-methoxybenzoate hydrochloride can be used to study enzyme interactions and receptor binding due to its structural similarity to certain bioactive molecules.
Medicine
In medicinal chemistry, this compound may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers with enhanced thermal stability or unique optical properties.
作用機序
The mechanism by which Methyl 4-(2-amino-1,1-difluoroethoxy)-3-methoxybenzoate hydrochloride exerts its effects depends on its interaction with molecular targets. The amino group can form hydrogen bonds with biological molecules, while the difluoroethoxy group can enhance lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
Methyl 4-(2-aminoethoxy)-3-methoxybenzoate: Lacks the difluoro substitution, which may affect its biological activity and chemical properties.
Methyl 4-(2-amino-1,1-difluoroethoxy)benzoate: Similar structure but without the methoxy group, which can influence its reactivity and interactions.
Uniqueness
Methyl 4-(2-amino-1,1-difluoroethoxy)-3-methoxybenzoate hydrochloride is unique due to the presence of both the difluoroethoxy and methoxy groups, which confer distinct chemical and biological properties. These functional groups can enhance its stability, reactivity, and potential as a lead compound in drug discovery.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparison with similar compounds
特性
分子式 |
C11H14ClF2NO4 |
|---|---|
分子量 |
297.68 g/mol |
IUPAC名 |
methyl 4-(2-amino-1,1-difluoroethoxy)-3-methoxybenzoate;hydrochloride |
InChI |
InChI=1S/C11H13F2NO4.ClH/c1-16-9-5-7(10(15)17-2)3-4-8(9)18-11(12,13)6-14;/h3-5H,6,14H2,1-2H3;1H |
InChIキー |
MTAFREOOHCQLHQ-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)C(=O)OC)OC(CN)(F)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[4-(Trifluoromethoxy)phenyl]isoxazole-3-carboxylic Acid](/img/structure/B13525009.png)





![rel-(1R,3s,5S)-bicyclo[3.1.0]hexan-3-amine](/img/structure/B13525045.png)
![1,4-dimethyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13525050.png)




![4-[2-(1-Methylethoxy)ethyl]piperidine](/img/structure/B13525098.png)
![1-(pyridin-2-yl)-4-[(2S)-pyrrolidine-2-carbonyl]piperazine dihydrochloride](/img/structure/B13525105.png)
